Ubiquinol-7

Description

Properties

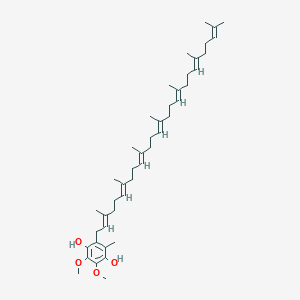

Molecular Formula |

C44H68O4 |

|---|---|

Molecular Weight |

661 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |

InChI |

InChI=1S/C44H68O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30,45-46H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ |

InChI Key |

PFIUSPPKANBDHQ-RJYQSXAYSA-N |

SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Synonyms |

ubiquinol ubiquinol 0 ubiquinol 1 ubiquinol 50 ubiquinol 6 (ubiquinol 30) ubiquinol 7 ubiquinol 9 ubiquinols ubiquinone hydroquinone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Ubiquinol-7 Biosynthesis Pathway in Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquinone (Coenzyme Q, UQ) is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in both prokaryotes and eukaryotes. In the anaerobic environment of the human gut, commensal bacteria utilize various forms of ubiquinone to support anaerobic respiration, a key process for their survival and growth. The length of the polyisoprenoid tail of ubiquinone varies between species, with ubiquinone-7 (UQ-7), containing seven isoprene units, being a notable form. While the general ubiquinone biosynthesis pathway is well-characterized in model organisms like Escherichia coli (which primarily produces UQ-8), this guide focuses specifically on the biosynthesis of ubiquinol-7, the reduced, active form of UQ-7, within the context of the gut microbiota.

Understanding this pathway is critical for researchers and drug development professionals for several reasons. Firstly, it represents a fundamental metabolic process in key gut commensals that influences the overall composition and function of the microbiome. Secondly, as an essential pathway, its components may serve as novel targets for antimicrobial agents designed to selectively modulate the gut microbiota. Finally, the production of this compound by gut bacteria may have direct or indirect effects on host health, given the antioxidant properties of ubiquinols.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in gut microbiota, including the core biochemical reactions, the genetic determinants, detailed experimental protocols for its study, and quantitative data where available.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in gut bacteria follows the general framework of the ubiquinone biosynthesis pathway, which can be divided into two main parts: the synthesis of the benzoquinone ring and the formation and attachment of the polyisoprenoid tail. The pathway can operate under both aerobic and anaerobic conditions, utilizing different enzymes for the oxygen-dependent hydroxylation steps.

Synthesis of the Benzoquinone Ring Precursor: Chorismate to 4-Hydroxybenzoate

The pathway begins with chorismate, a key intermediate in the shikimate pathway. In bacteria, the first committed step in ubiquinone biosynthesis is the conversion of chorismate to 4-hydroxybenzoate (4-HB).

-

Enzyme: Chorismate pyruvate-lyase

-

Gene: ubiC

-

Reaction: Chorismate → 4-hydroxybenzoate + Pyruvate

Synthesis of the Heptaprenyl Side Chain

The defining feature of UQ-7 is its 7-isoprene unit side chain. This is synthesized from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol phosphate (MEP) pathway in most bacteria. The synthesis of the C35 heptaprenyl diphosphate (HepPP) is catalyzed by a specific prenyltransferase.

-

Enzyme: Heptaprenyl diphosphate synthase

-

Genes: hepS (or ispB) and in some cases a second subunit, hepT. In many bacteria, a single gene encodes the functional enzyme.

-

Reaction: Farnesyl diphosphate (FPP) + 4 IPP → Heptaprenyl diphosphate + 4 Diphosphate

Condensation of 4-Hydroxybenzoate and Heptaprenyl Diphosphate

The aromatic head group and the isoprenoid tail are then joined in a condensation reaction.

-

Enzyme: 4-hydroxybenzoate heptaprenyltransferase

-

Gene: ubiA

-

Reaction: 4-hydroxybenzoate + Heptaprenyl diphosphate → 3-heptaprenyl-4-hydroxybenzoate + Diphosphate

Modifications of the Benzoquinone Ring

Following the attachment of the heptaprenyl tail, the aromatic ring undergoes a series of modifications, including a decarboxylation, three hydroxylations, and three methylations, to form the final this compound molecule. The order of these reactions can vary between organisms. The pathway depicted below is based on the well-studied E. coli model.

-

Decarboxylation:

-

Enzyme: 3-heptaprenyl-4-hydroxybenzoate decarboxylase. This is often a two-component system.

-

Genes: ubiD and ubiX. UbiX is a flavin prenyltransferase that generates a cofactor for UbiD.[1]

-

Reaction: 3-heptaprenyl-4-hydroxybenzoate → 2-heptaprenylphenol

-

-

Hydroxylation and Methylation Steps: These steps involve a series of hydroxylases and methyltransferases. Under aerobic conditions, flavin-dependent monooxygenases that utilize O₂ are used. In the anaerobic environment of the gut, a distinct set of oxygen-independent enzymes are employed.

| Step | Aerobic Pathway | Anaerobic Pathway |

| First Hydroxylation | Enzyme: 2-heptaprenylphenol hydroxylaseGene: ubiB (function not fully clear, but essential) and ubiIReaction: 2-heptaprenylphenol → 2-heptaprenyl-6-hydroxyphenol | Enzyme: O₂-independent hydroxylase systemGenes: ubiT, ubiU, ubiV[2] |

| First Methylation | Enzyme: 2-heptaprenyl-6-hydroxyphenol methyltransferaseGene: ubiGReaction: 2-heptaprenyl-6-hydroxyphenol + SAM → 2-heptaprenyl-6-methoxyphenol | Enzyme: 2-heptaprenyl-6-hydroxyphenol methyltransferaseGene: ubiG |

| Second Hydroxylation | Enzyme: 2-heptaprenyl-6-methoxyphenol hydroxylaseGene: ubiHReaction: 2-heptaprenyl-6-methoxyphenol → 2-heptaprenyl-6-methoxy-1,4-benzoquinol | Enzyme: O₂-independent hydroxylase systemGenes: ubiT, ubiU, ubiV |

| Second Methylation | Enzyme: 2-heptaprenyl-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiEReaction: 2-heptaprenyl-6-methoxy-1,4-benzoquinol + SAM → 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol | Enzyme: 2-heptaprenyl-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiE |

| Third Hydroxylation | Enzyme: 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol hydroxylaseGene: ubiFReaction: 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol → 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | Enzyme: O₂-independent hydroxylase systemGenes: ubiT, ubiU, ubiV |

| Third Methylation | Enzyme: 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiG (acts a second time)Reaction: 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol + SAM → this compound | Enzyme: 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiG |

SAM: S-adenosyl-L-methionine

Visualization of the this compound Biosynthesis Pathway

Quantitative Data

Quantitative data on this compound levels in specific gut bacteria and the kinetic parameters of the biosynthetic enzymes are currently limited in publicly available literature. Most studies focus on UQ-8 in E. coli or UQ-10 in eukaryotes. However, predictive metabolic modeling based on genomic data suggests that the capacity for ubiquinone biosynthesis, including shorter-chain variants like UQ-7, is present in various gut commensals, particularly within the Proteobacteria and some Firmicutes.[3]

| Parameter | Value | Organism/Enzyme | Method | Reference |

| UQ-7 Concentration | Data not available | Specific gut commensal | HPLC-MS/MS | - |

| Km for 4-HB (UbiA) | Data not available | Specific gut commensal | Enzyme kinetics assay | - |

| kcat for UbiA | Data not available | Specific gut commensal | Enzyme kinetics assay | - |

| Km for SAM (UbiG/E) | Data not available | Specific gut commensal | Enzyme kinetics assay | - |

Researchers are encouraged to perform targeted quantitative studies to fill these knowledge gaps. The protocols provided in Section 3 are designed to facilitate such investigations.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway in gut microbiota.

Anaerobic Cultivation of Gut Microbiota

Objective: To culture obligate anaerobic gut bacteria for subsequent analysis of this compound.

Materials:

-

Anaerobic chamber (e.g., Coy or Whitley) with a gas mix of 5% H₂, 10% CO₂, 85% N₂.

-

Pre-reduced, anaerobically sterilized (PRAS) media, such as Brain Heart Infusion (BHI) supplemented with hemin (5 µg/mL) and Vitamin K₁ (1 µg/mL), or a defined minimal medium.

-

Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Glycerol stocks of bacterial strains of interest.

-

Syringes and needles, sterilized and flushed with anaerobic gas.

Protocol:

-

Media Preparation: Prepare the desired culture medium and dispense it into Hungate tubes or serum bottles inside the anaerobic chamber.

-

Deoxygenation: Leave the media in the anaerobic chamber for at least 48 hours to ensure complete removal of dissolved oxygen. The inclusion of a redox indicator, such as resazurin, can visually confirm anaerobic conditions (resazurin is colorless when reduced).

-

Inoculation: Using a sterile, anaerobically flushed syringe and needle, inoculate the PRAS medium with a small aliquot from a glycerol stock of the bacterium of interest.

-

Incubation: Incubate the cultures at 37°C for 24-72 hours, depending on the growth rate of the bacterium. Monitor growth by measuring optical density (OD₆₀₀) using a spectrophotometer adapted for use with Hungate tubes or by taking samples within the anaerobic chamber.

-

Harvesting: Once the culture has reached the desired growth phase (e.g., late logarithmic phase), harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) inside the anaerobic chamber to maintain an anoxic environment and prevent oxidation of ubiquinols. The cell pellet can then be used for metabolite extraction.

Extraction of Ubiquinone/Ubiquinol-7

Objective: To extract total quinones (ubiquinone and ubiquinol) from bacterial cells while minimizing oxidation of the ubiquinol form.

Materials:

-

Bacterial cell pellet.

-

Ice-cold methanol.

-

Petroleum ether (or hexane).

-

Ubiquinone-10 (UQ-10) as an internal standard.

-

Centrifuge tubes.

-

Vortex mixer.

-

Centrifuge.

-

SpeedVac or nitrogen evaporator.

Protocol:

-

Quenching: Immediately after harvesting, resuspend the cell pellet in ice-cold methanol to quench metabolic activity. This step should be performed as quickly as possible.

-

Internal Standard: Add a known amount of UQ-10 internal standard to the cell-methanol mixture.

-

Extraction: Add petroleum ether to the mixture in a 2:1 ratio (petroleum ether:methanol).

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the lipophilic quinones into the organic phase.

-

Phase Separation: Centrifuge the mixture at low speed (e.g., 2,000 x g for 5 minutes) to separate the organic and aqueous phases.

-

Collection: Carefully collect the upper organic phase (petroleum ether) containing the quinones and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of ethanol or isopropanol for HPLC or LC-MS/MS analysis.

Quantification of this compound by HPLC with Electrochemical Detection

Objective: To separate and quantify both the oxidized (ubiquinone-7) and reduced (this compound) forms.

Materials:

-

HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Electrochemical detector (ECD) with a dual-electrode analytical cell.

-

Mobile phase: A mixture of methanol, ethanol, and a suitable electrolyte (e.g., sodium perchlorate in perchloric acid). The exact composition should be optimized.

-

Ubiquinone-7 and this compound standards.

Protocol:

-

HPLC Setup: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

ECD Setup: Set the potentials of the dual electrodes. The first electrode is set to a reducing potential to convert ubiquinone to ubiquinol, and the second electrode is set to an oxidizing potential to detect the total ubiquinol.

-

Injection: Inject the reconstituted sample extract onto the HPLC column.

-

Detection: Monitor the electrochemical signal at the second electrode. The retention time for UQ-7/UQ₇H₂ will need to be determined using authentic standards.

-

Quantification: Create a standard curve using known concentrations of UQ-7 and/or UQ₇H₂ standards. Calculate the concentration in the sample by comparing its peak area to the standard curve and normalizing to the internal standard (UQ-10) and the initial amount of bacterial cells (e.g., by dry weight or protein content).

Genetic Manipulation: Construction of a ubiA Deletion Mutant

Objective: To create a gene knockout of a key enzyme in the UQ-7 biosynthesis pathway (e.g., ubiA) to confirm its function. This protocol is a general template and needs to be adapted for the specific bacterium of interest, for which genetic tools are available (e.g., Bacteroides spp. or Clostridium spp.).

Materials:

-

Target bacterial strain.

-

E. coli strain for plasmid construction and conjugation (e.g., S17-1 λpir).

-

Suicide vector (a plasmid that cannot replicate in the target bacterium) containing a counter-selectable marker (e.g., sacB).

-

Antibiotics for selection.

-

Primers for amplifying flanking regions of the target gene.

-

DNA polymerase, restriction enzymes, T4 DNA ligase.

-

Electroporator or materials for conjugation.

Protocol:

-

Construct the Knockout Vector:

-

Using PCR, amplify ~1 kb regions upstream and downstream of the ubiA gene from the target bacterium's genomic DNA.

-

Clone these two flanking regions into the suicide vector on either side of the counter-selectable marker. This creates a construct where the ubiA gene is replaced by the marker.

-

-

Transfer to Target Bacterium:

-

Transform the constructed plasmid into a conjugative E. coli strain.

-

Perform biparental mating by mixing the E. coli donor and the target anaerobic recipient on a filter on a non-selective plate and incubating under anaerobic conditions.

-

-

Select for Single Crossovers (Integrants):

-

Plate the mating mixture onto a selective medium containing an antibiotic to which the recipient is resistant and an antibiotic for which the resistance gene is on the suicide vector. This selects for recipient cells that have integrated the plasmid into their chromosome via homologous recombination at one of the flanking regions.

-

-

Select for Double Crossovers (Deletants):

-

Grow the single-crossover integrants in non-selective medium to allow for a second recombination event.

-

Plate the culture onto a medium containing the counter-selectable agent (e.g., sucrose for sacB). Cells that have undergone a second crossover event to excise the plasmid backbone (including the sacB gene) will survive.

-

-

Screen for the Deletion:

-

Use colony PCR with primers flanking the ubiA gene to screen for colonies where the gene has been deleted (resulting in a smaller PCR product) versus those where the wild-type gene has been restored.

-

-

Confirmation: Confirm the deletion by Sanger sequencing of the PCR product and by analyzing the phenotype (i.e., inability to produce UQ-7, which can be confirmed by HPLC/LC-MS).

Conclusion

The this compound biosynthesis pathway is a fundamental aspect of the metabolic capabilities of certain members of the gut microbiota. While much of our understanding is extrapolated from studies on other ubiquinone forms, the core enzymatic steps and genetic components are likely conserved. This guide provides a foundational framework for researchers and drug development professionals to explore this pathway in greater detail. The provided protocols offer a starting point for the cultivation of relevant anaerobic bacteria, the extraction and quantification of this compound, and the genetic manipulation of the biosynthetic pathway. Further research, particularly in quantifying UQ-7 levels in a broad range of gut commensals and characterizing the kinetics of the involved enzymes, will be crucial for a complete understanding of its role in the gut ecosystem and its potential as a therapeutic target.

References

- 1. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of the gut commensal bacterium Parabacteroides goldsteinii in human health and disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic Analysis of the Human Gut Microbiome Suggests Novel Enzymes Involved in Quinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ubiquinol-7 in Cellular Respiration and Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinol-7, the reduced form of ubiquinone-7 (Coenzyme Q7), is a critical component of the cellular bioenergetic and antioxidant systems, particularly in various prokaryotic organisms such as Escherichia coli. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular respiration and energy metabolism. It delineates its function as a mobile electron carrier in the electron transport chain, its significant contribution to the generation of the proton-motive force for ATP synthesis, and its vital role as a lipid-soluble antioxidant. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones that are ubiquitous in biological membranes.[1] The different forms of CoQ are distinguished by the number of isoprenoid units in their side chain, which influences their mobility and interaction with membrane proteins.[2] Ubiquinol is the fully reduced, hydroquinone form of ubiquinone and is essential for both cellular energy production and antioxidant defense.[3] While Coenzyme Q10 (CoQ10) is the predominant form in humans, shorter-chain variants such as Coenzyme Q7 (containing seven isoprene units) are found in various bacteria, including the well-studied model organism Escherichia coli.[4]

This guide focuses specifically on the functions of this compound, providing a detailed examination of its biochemical properties and physiological significance.

Core Functions of this compound in Cellular Metabolism

Role in the Electron Transport Chain and Oxidative Phosphorylation

This compound is a central component of the electron transport chain (ETC) in organisms that synthesize this particular isoform.[5] Its primary function is to act as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[6]

The redox cycling between the oxidized ubiquinone-7 and the reduced this compound is fundamental to this process. Ubiquinone-7 accepts two electrons and two protons to become this compound. This reduction is catalyzed by Complexes I and II. The resulting this compound then diffuses through the inner mitochondrial or bacterial plasma membrane to Complex III, where it donates its electrons and releases protons, becoming re-oxidized to ubiquinone-7.[5] This transfer of electrons is coupled with the pumping of protons across the membrane, generating an electrochemical gradient known as the proton-motive force, which drives the synthesis of ATP by ATP synthase.[5]

Diagram 1: The Role of this compound in the Prokaryotic Electron Transport Chain

Caption: this compound shuttles electrons in the ETC.

Antioxidant Function

In its reduced form, this compound is a potent lipid-soluble antioxidant.[7] It effectively protects cellular membranes from lipid peroxidation by scavenging free radicals.[8] This function is particularly crucial in the inner mitochondrial or bacterial plasma membrane, where the ETC is a major source of reactive oxygen species (ROS). This compound can directly neutralize radicals and also indirectly contribute to the antioxidant network by regenerating other antioxidants, such as vitamin E (α-tocopherol), from their radical forms.[8]

Quantitative Data

The following tables summarize key quantitative parameters related to the ubiquinone/ubiquinol pool. It is important to note that while the principles are the same, specific values for this compound are not always available and data from closely related homologues (e.g., ubiquinone-8 in E. coli or the general ubiquinone/ubiquinol couple) are used as an approximation.

Table 1: Redox Properties of the Ubiquinone/Ubiquinol Couple

| Parameter | Value | Organism/System | Reference |

| Standard Redox Potential (E°') of Q/QH₂ couple at pH 7 | Approx. +0.1 V | General | [9] |

| Midpoint Potential (Em) of Q/Q⁻ couple in water vs. NHE | -163 mV | Ubiquinone (general) | [10] |

| Midpoint Potential (Em) of Q/SQ and SQ/QH₂ at pH 7 | -230 mV and +190 mV | Ubiquinone-10 (in solution) | [11] |

Table 2: Concentration of Ubiquinone in Escherichia coli

| Growth Condition | Total Ubiquinone-8 (nmol/g dry weight) | % Reduced (Ubiquinol-8) | Reference |

| Aerobic, exponential phase | ~1.5 - 2.0 | ~20-40% | [12] |

| Aerobic, stationary phase | ~0.5 - 1.0 | ~10-20% | [12] |

| Anaerobic | Lower total amount | Varies with electron acceptor | [4] |

Table 3: ATP Production Rates in Escherichia coli

| Growth Phase | ATP Production Rate (million ATP/cell/s) | Major ATP Source | Reference |

| Exponential | ~6.4 | Aerobic Respiration | [13] |

| Stationary | < 0.5 | Substrate-level phosphorylation & reduced respiration | [13] |

Role in Cellular Signaling

The redox state of the ubiquinone pool, including the ratio of ubiquinone-7 to this compound, can act as a sensor of the cell's metabolic status and regulate gene expression. In E. coli, the Arc (anoxic redox control) two-component system is a prime example of a signaling pathway modulated by the quinone pool.[14][15]

The ArcB sensor kinase is inhibited by the oxidized form of ubiquinone.[16] Under aerobic conditions, when the ubiquinone pool is relatively oxidized, ArcB is inactive. However, under anaerobic or microaerobic conditions, the ubiquinone pool becomes more reduced (higher proportion of ubiquinol), leading to the activation of ArcB via autophosphorylation. Activated ArcB then phosphorylates the response regulator ArcA, which in turn modulates the expression of numerous genes involved in respiratory and fermentative metabolism to adapt to the low-oxygen environment.[16][17]

Diagram 2: Regulation of the Arc Two-Component System by the Ubiquinone-7 Redox State

Caption: Quinone redox state regulates Arc signaling.

Experimental Protocols

Measurement of Bacterial Respiration using High-Resolution Respirometry

This protocol outlines the measurement of oxygen consumption rates in permeabilized bacterial cells to assess the function of the electron transport chain.

Materials:

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Respiration medium (e.g., MiR05)

-

Bacterial cell culture

-

Digitonin for cell permeabilization

-

Substrates for Complex I (e.g., NADH, glutamate, malate)

-

Substrates for Complex II (e.g., succinate)

-

ADP

-

Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), KCN (Complex IV)

-

Uncoupler (e.g., CCCP or FCCP)

Procedure:

-

Calibrate the oxygen sensors of the respirometer.

-

Harvest bacterial cells from a culture in the desired growth phase by centrifugation.

-

Wash and resuspend the cell pellet in respiration medium to a known density.

-

Add the cell suspension to the respirometer chambers.

-

Record the basal respiration rate (ROUTINE).

-

Permeabilize the cells by titrating digitonin.

-

Add substrates for Complex I (e.g., malate and glutamate) and ADP to measure CI-linked oxidative phosphorylation (OXPHOS).

-

Add succinate to measure CI+CII-linked OXPHOS.

-

Add rotenone to inhibit Complex I and measure CII-linked OXPHOS.

-

Titrate an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system (ETS).

-

Add antimycin A to inhibit Complex III and measure residual oxygen consumption (ROX).

Diagram 3: Experimental Workflow for Measuring Bacterial Respiration

Caption: Workflow for high-resolution respirometry.

Quantification of Ubiquinone-7 and this compound by HPLC

This protocol describes the extraction and quantification of the oxidized and reduced forms of ubiquinone-7 from bacterial cells.

Materials:

-

Bacterial cell culture

-

Methanol, Hexane, Ethanol

-

Internal standard (e.g., CoQ10)

-

HPLC system with a C18 reversed-phase column and a UV or electrochemical detector

-

Centrifuge

Procedure:

-

Harvest a known quantity of bacterial cells by rapid centrifugation at a low temperature.

-

Immediately quench metabolic activity by adding cold methanol.

-

Extract the quinones by adding a mixture of hexane and ethanol and vortexing vigorously.

-

Add an internal standard.

-

Separate the phases by centrifugation.

-

Collect the upper hexane phase containing the lipids and quinones.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate ubiquinone-7 and this compound using a C18 column with an appropriate mobile phase (e.g., methanol/hexane or ethanol/isopropanol).

-

Detect the quinones using a UV detector (at ~275 nm for ubiquinone and ~290 nm for ubiquinol) or an electrochemical detector for higher sensitivity, especially for the reduced form.

-

Quantify the amounts based on the peak areas relative to the internal standard and a standard curve.

Conclusion and Future Directions

This compound is a vital molecule in the cellular energetics and antioxidant defense of many prokaryotes. Its roles as an electron shuttle in the ETC and as a potent free radical scavenger are well-established. Furthermore, the redox state of the ubiquinone-7 pool serves as a critical signal for the regulation of gene expression in response to changes in oxygen availability.

While the fundamental functions of this compound are understood, further research is needed to elucidate the precise quantitative differences in ATP production efficiency conferred by different ubiquinone isoforms. A deeper understanding of the specific interactions between this compound and the protein complexes of the ETC could provide valuable insights for the development of novel antimicrobial agents that target bacterial respiration. Moreover, exploring the full range of signaling pathways influenced by the Ubiquinone-7 redox state may reveal new targets for therapeutic intervention. This guide provides a solid foundation for these future investigations.

References

- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 2. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 6. Comparison of Coenzyme Q10 (Ubiquinone) and Reduced Coenzyme Q10 (Ubiquinol) as Supplement to Prevent Cardiovascular Disease and Reduce Cardiovascular Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct properties of semiquinone species detected at the ubiquinol oxidation Qo site of cytochrome bc1 and their mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring and modeling energy and power consumption in living microbial cells with a synthetic ATP reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling by the arc two-component system provides a link between the redox state of the quinone pool and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinones as the redox signal for the arc two-component system of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

Ubiquinol-7: A Technical Guide to its Structure, Properties, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquinol-7 is the reduced, antioxidant form of Ubiquinone-7 (Coenzyme Q7), a vital lipid-soluble molecule. While less studied than its human counterpart, Ubiquinol-10, this compound plays a crucial role in the cellular metabolism of certain organisms, particularly bacteria like Escherichia coli. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its role in cellular bioenergetics and antioxidant defense. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is a polyprenylhydroquinone, characterized by a hydroquinone head group and a tail of seven isoprenoid units.[1]

IUPAC Name: 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol[1]

Synonyms: Reduced Coenzyme Q7, Ubiquinol(7)[1]

Molecular Formula: C₄₄H₆₈O₄[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes available computed and experimental data, with some values for the closely related Ubiquinol-10 provided for comparison.

| Property | Value (this compound) | Value (Ubiquinol-10) | Reference |

| Molecular Weight | 661.0 g/mol | 865.381 g·mol⁻¹ | [1][2] |

| Melting Point | Not available | 45.6 °C | [2] |

| Boiling Point | 787.45 °C (estimated) | Not available | [3] |

| Solubility in Water | Practically insoluble | Practically insoluble | [2] |

| logP (o/w) | 14.6 (Computed) | Not available | [1] |

| Hydrogen Bond Donor Count | 2 | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1][2] |

Biological Significance and Signaling Pathways

This compound, like other ubiquinols, plays a central role in two critical cellular processes: cellular respiration (electron transport chain) and antioxidant defense.

Role in the Electron Transport Chain

In organisms that synthesize it, this compound functions as a mobile electron carrier within the mitochondrial or bacterial inner membrane. It accepts electrons from complexes I and II and transfers them to complex III, a process essential for the generation of a proton gradient that drives ATP synthesis.[4][5]

Caption: Role of this compound in the Electron Transport Chain.

Antioxidant Activity

This compound is a potent lipid-soluble antioxidant. It directly neutralizes free radicals by donating electrons, thereby protecting cell membranes, lipids, proteins, and DNA from oxidative damage.[6] This process involves a redox cycle where this compound is oxidized to the ubisemiquinone radical and then to Ubiquinone-7. It can also regenerate other antioxidants, such as vitamin E.[6]

Caption: Antioxidant Mechanism of this compound.

Experimental Protocols

Synthesis of Ubiquinone-7 Metabolites

Purification by High-Performance Liquid Chromatography (HPLC)

Ubiquinols can be purified from biological extracts or synthetic reaction mixtures using reversed-phase HPLC.

-

Mobile Phase: A non-aqueous mobile phase, such as a mixture of acetonitrile and isopropanol (e.g., 84:16, v/v), is often effective.[10]

-

Detection: UV detection at approximately 275 nm is suitable for ubiquinone, and a similar wavelength can be used for ubiquinol.[8][9] Electrochemical detection is more sensitive for distinguishing between the oxidized and reduced forms.[11]

-

Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as ethanol or a mixture of hexane and isopropanol. Care must be taken to prevent oxidation of ubiquinol during sample preparation. This can be achieved by working under an inert atmosphere (e.g., nitrogen or argon) and using antioxidants like butylated hydroxytoluene (BHT).[11]

Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry: LC-MS/MS is a highly sensitive method for the quantification of ubiquinols.[5][12]

-

Ionization: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[5][10]

-

Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection. For Ubiquinol-10, a common transition is m/z 882.7 → 197.1, corresponding to the [M+NH₄]⁺ adduct.[5] A similar fragmentation pattern would be expected for this compound.

-

-

¹H NMR Spectroscopy: ¹H NMR can be used for the structural confirmation and quantification of ubiquinones.

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Characteristic Signals: The protons of the methoxy groups on the benzene ring typically appear as singlets around 3.9-4.0 ppm. The vinyl protons of the isoprenoid chain appear in the region of 5.0-5.2 ppm.

-

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Assay Procedure:

-

Add a specific volume of the this compound sample (dissolved in a suitable solvent) to a solution of DPPH.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (approximately 517 nm).

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

-

Reagent Preparation: The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours. The ABTS•⁺ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of approximately 0.7 at 734 nm.

-

Assay Procedure:

-

Add a specific volume of the this compound sample to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Conclusion

This compound is a key biomolecule in the cellular metabolism of certain organisms, functioning as both a vital component of the electron transport chain and a potent lipid-soluble antioxidant. While specific experimental data for this compound is limited, its structural and functional similarities to other ubiquinols, particularly Ubiquinol-10, provide a strong basis for understanding its chemical properties and biological roles. Further research dedicated specifically to this compound is warranted to fully elucidate its unique characteristics and potential applications. This guide serves as a foundational resource to aid in these future research and development endeavors.

References

- 1. Pathway for ubiquinone biosynthesis in Escherichia coli K-12: gene-enzyme relationships and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. homework.study.com [homework.study.com]

- 6. Ubiquinol for cellular energy production and antioxidant defense [nutraingredients.com]

- 7. Function of Ubiquinone in Electron Transport from Reduced Nicotinamide Adenine Dinucleotide to Nitrate and Oxygen in Aerobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 10. KEGG PATHWAY: Ubiquinone and other terpenoid-quinone biosynthesis - Escherichia coli W [kegg.jp]

- 11. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-depth Technical Guide to the Discovery and Natural Sources of Ubiquinol-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinol-7, the reduced form of coenzyme Q7 (UQ-7), is a vital component of the electron transport chain in select microorganisms. While its longer-chain homolog, ubiquinol-10, is well-characterized in humans, this compound plays a crucial role in the bioenergetics of specific prokaryotes. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthetic pathways, and relevant signaling mechanisms associated with this compound. It also details experimental protocols for its extraction and quantification, presenting available quantitative data in a structured format to aid researchers in this field.

Discovery and Historical Context

The discovery of coenzyme Q (ubiquinone) is credited to Professor R.A. Morton's group in 1954 and Dr. Frederick L. Crane's team in 1957, who isolated it from animal tissues and beef heart mitochondria, respectively.[1] The initial focus was on the most common form in mammals, coenzyme Q10 (UQ-10), named for its ten isoprenoid units. The existence of ubiquinone homologs with varying isoprenoid side chain lengths (from 6 to 10 units) was subsequently established, with the specific length being a characteristic of the organism.[1][2]

While a singular definitive publication marking the "discovery" of ubiquinone-7 is not readily apparent in historical literature, its identification emerged from broader studies in the mid-20th century characterizing the quinone content of various microorganisms. These studies revealed that certain bacteria utilize ubiquinones with shorter isoprenoid tails as their primary electron carriers.

Natural Sources of this compound

This compound is predominantly found in the domain Bacteria, particularly within the phylum Proteobacteria. While many well-studied bacteria like Escherichia coli primarily synthesize UQ-8, and others like Paracoccus denitrificans produce UQ-10, several species are known to synthesize UQ-7 as a major component of their quinone pool.[3][4]

Key Bacterial Species Synthesizing Ubiquinone-7:

-

Acetobacter aceti : This acetic acid bacterium is a known producer of UQ-7.

-

Gluconobacter suboxydans : Another acetic acid bacterium that utilizes UQ-7 in its respiratory chain.

-

Agrobacterium tumefaciens : This plant pathogen has been identified as a source of UQ-10, but some studies indicate the presence of other homologs, and its decaprenyl diphosphate synthase gene has been used to produce UQ-10 in E. coli.[5][6] Further investigation into its complete quinone profile is warranted.

-

Zymomonas mobilis : This ethanologenic bacterium is also reported to contain UQ-7.

It is important to note that the ubiquinone composition of a bacterium can sometimes be influenced by culture conditions.

Quantitative Data on Ubiquinone-7 Abundance

Quantitative data for ubiquinone-7 in its natural sources is limited in the scientific literature. The following table summarizes the available information. Researchers are encouraged to perform their own quantitative analyses for specific strains and growth conditions.

| Organism | Ubiquinone Homolog(s) | Concentration (Sample Type) | Reference(s) |

| Gluconobacter suboxydans | UQ-10 (predominant) | Not specified | [7] |

| Agrobacterium tumefaciens | UQ-10 (engineered production) | 50.29 mg/L (in engineered E. coli) | [6] |

Note: There is a clear need for more quantitative studies to determine the precise concentration of this compound in its native producers.

Biosynthesis of this compound

The biosynthesis of ubiquinone is a highly conserved pathway in both prokaryotes and eukaryotes. The process can be divided into three main stages: 1) synthesis of the benzoquinone ring precursor, 4-hydroxybenzoate (4-HB); 2) synthesis of the heptaprenyl diphosphate side chain; and 3) a series of condensation and modification reactions. In bacteria, the genes encoding the enzymes for this pathway are designated as ubi.

Key Enzymes in the Ubiquinone-7 Biosynthetic Pathway:

| Gene | Enzyme | Function |

| ubiC | Chorismate-pyruvate lyase | Synthesis of 4-hydroxybenzoate (4-HB) from chorismate. |

| ubiA | 4-hydroxybenzoate heptaprenyltransferase | Condensation of 4-HB with heptaprenyl diphosphate. |

| ubiD | 3-heptaprenyl-4-hydroxybenzoate decarboxylase | Decarboxylation of the prenylated intermediate. |

| ubiI | 2-heptaprenylphenol hydroxylase | First hydroxylation of the aromatic ring. |

| ubiG | 2-heptaprenyl-6-hydroxyphenyl acetate O-methyltransferase | First O-methylation. |

| ubiH | 2-heptaprenyl-6-methoxyphenol hydroxylase | Second hydroxylation. |

| ubiE | Ubiquinone/menaquinone C-methyltransferase | C-methylation. |

| ubiF | 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol hydroxylase | Third hydroxylation. |

| ubiG | Demethylubiquinone O-methyltransferase | Second O-methylation to form Ubiquinone-7. |

The final product, ubiquinone-7, is then reduced to its active form, this compound, by various dehydrogenases in the electron transport chain.

// Nodes Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; HB4 [label="4-Hydroxybenzoate (4-HB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heptaprenyl_PP [label="Heptaprenyl-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-Heptaprenyl-4-hydroxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="2-Heptaprenylphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="2-Heptaprenyl-6-hydroxyphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate4 [label="2-Heptaprenyl-6-methoxyphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate5 [label="2-Heptaprenyl-6-methoxy-1,4-benzoquinol", fillcolor="#F1F3F4", fontcolor="#202124"]; DMQ7 [label="Demethoxyubiquinone-7 (DMQ-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquinone7 [label="Ubiquinone-7", fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquinol7 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Enzymes Chorismate -> HB4 [label="ubiC", fontcolor="#5F6368"]; {Heptaprenyl_PP HB4} -> Intermediate1 [label="ubiA", fontcolor="#5F6368"]; Intermediate1 -> Intermediate2 [label="ubiD", fontcolor="#5F6368"]; Intermediate2 -> Intermediate3 [label="ubiI", fontcolor="#5F6368"]; Intermediate3 -> Intermediate4 [label="ubiG", fontcolor="#5F6368"]; Intermediate4 -> Intermediate5 [label="ubiH", fontcolor="#5F6368"]; Intermediate5 -> DMQ7 [label="ubiE", fontcolor="#5F6368"]; DMQ7 -> Ubiquinone7 [label="ubiF (COQ7 homolog)", fontcolor="#5F6368"]; Ubiquinone7 -> Ubiquinol7 [label="Dehydrogenases\n(e.g., Complex I, II)", fontcolor="#5F6368"]; Ubiquinol7 -> Ubiquinone7 [label="Oxidases\n(e.g., Complex III, IV)", fontcolor="#5F6368"];

// Invisible nodes for alignment {rank=same; Chorismate; Heptaprenyl_PP;} }

Caption: Bacterial Biosynthetic Pathway of Ubiquinone-7.

Experimental Protocols

The following sections provide a generalized protocol for the extraction and quantification of this compound from bacterial sources. Researchers should optimize these protocols for their specific bacterial strain and equipment.

Cell Lysis and Extraction

Objective: To efficiently disrupt bacterial cells and extract the lipophilic quinone fraction.

Materials:

-

Bacterial cell pellet

-

Phosphate buffered saline (PBS), pH 7.4

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Chloroform, HPLC grade

-

Lysozyme (for Gram-positive bacteria, if applicable)

-

Glass beads (0.1 mm diameter)

-

Bead beater or sonicator

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Protocol:

-

Harvest and Wash Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with ice-cold PBS to remove media components.

-

Cell Disruption (choose one method):

-

Sonication: Resuspend the cell pellet in a minimal volume of ice-cold PBS. Place the sample in an ice bath and sonicate using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication to prevent overheating.[8][9]

-

Bead Beating: Resuspend the cell pellet in PBS and transfer to a tube containing glass beads. Homogenize using a bead beater for several cycles of 1-2 minutes with cooling on ice in between.

-

-

Solvent Extraction:

-

To the lysed cell suspension, add a mixture of chloroform and methanol (2:1, v/v).[10]

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids and quinones.

-

Repeat the extraction of the aqueous phase and cell debris with the chloroform/methanol mixture to maximize recovery.

-

-

Drying and Reconstitution:

-

Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethanol or mobile phase).

-

// Nodes Start [label="Bacterial Cell Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis\n(Sonication or Bead Beating)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(Chloroform/Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Phase Separation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Collect Organic Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitute in HPLC Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="HPLC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Lysis; Lysis -> Extraction; Extraction -> Separation; Separation -> Collection; Collection -> Drying; Drying -> Reconstitution; Reconstitution -> Analysis; }

Caption: General workflow for extraction of ubiquinones from bacteria.

HPLC-MS/MS Quantification

Objective: To separate and quantify ubiquinone-7 and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

-

Ubiquinone-7 and this compound standards

Protocol:

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% B).

-

Inject the reconstituted sample.

-

Use a gradient elution to separate the different ubiquinone homologs and the oxidized/reduced forms. A typical gradient might be:

-

0-2 min: 50% B

-

2-10 min: ramp to 95% B

-

10-15 min: hold at 95% B

-

15-16 min: return to 50% B

-

16-20 min: re-equilibrate at 50% B

-

-

The flow rate is typically around 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Monitor for the specific precursor-to-product ion transitions for ubiquinone-7 and this compound.

-

Ubiquinone-7 (oxidized): The exact m/z will depend on the adduct formed (e.g., [M+H]+, [M+NH4]+).

-

This compound (reduced): The m/z will be 2 units higher than the oxidized form.

-

-

-

Quantification:

-

Generate a standard curve using serial dilutions of the ubiquinone-7 and this compound standards.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

It is crucial to handle samples quickly and at low temperatures to minimize the oxidation of this compound to ubiquinone-7 during sample preparation. The use of an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent can be considered.

-

Role in Signaling Pathways

Beyond its fundamental role in bioenergetics, the redox state of the ubiquinone pool serves as a crucial intracellular signal, particularly in bacteria, for adapting to changes in oxygen availability. This signaling is primarily mediated by two-component systems.

The ArcA-ArcB System:

In facultative anaerobes like E. coli, the Arc (Anoxic Redox Control) two-component system, consisting of the sensor kinase ArcB and the response regulator ArcA, modulates the expression of genes involved in aerobic and anaerobic metabolism.[11][12][13] The activity of the membrane-bound sensor kinase ArcB is regulated by the redox state of the ubiquinone pool.[14]

-

Under aerobic conditions: The ubiquinone pool is largely in the oxidized state. Oxidized ubiquinone inhibits the autophosphorylation of ArcB, leading to the dephosphorylation of ArcA. Unphosphorylated ArcA is inactive as a transcription factor.

-

Under anaerobic conditions: The ubiquinone pool becomes more reduced (ubiquinol). The reduced state of the quinone pool alleviates the inhibition of ArcB, allowing it to autophosphorylate and subsequently transfer the phosphate group to ArcA. Phosphorylated ArcA then acts as a global transcriptional regulator, repressing genes for aerobic respiration and activating genes for anaerobic metabolism.

The RegB-RegA System:

In photosynthetic bacteria like Rhodobacter sphaeroides, the RegB-RegA two-component system controls the expression of genes for photosynthesis, respiration, and other energy-transducing pathways in response to oxygen tension.[15][16] Similar to the Arc system, the kinase activity of RegB is modulated by the redox state of the ubiquinone pool.[17][18] Oxidized ubiquinone inhibits RegB activity, thereby preventing the expression of anaerobic gene systems like the photosynthetic apparatus when oxygen is present.

While these signaling pathways have been primarily studied in the context of the overall quinone pool, it is likely that this compound participates in this signaling cascade in bacteria where it is the predominant ubiquinone species.

// Nodes Oxygen_High [label="High Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen_Low [label="Low Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; UQ_Pool [label="Oxidized Quinone Pool\n(Ubiquinone-7)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UQH2_Pool [label="Reduced Quinone Pool\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArcB_Inactive [label="ArcB/RegB Kinase Inactive", fillcolor="#F1F3F4", fontcolor="#202124"]; ArcB_Active [label="ArcB/RegB Kinase Active", fillcolor="#F1F3F4", fontcolor="#202124"]; ArcA [label="ArcA/RegA", fillcolor="#F1F3F4", fontcolor="#202124"]; ArcA_P [label="ArcA-P/RegA-P", fillcolor="#FBBC05", fontcolor="#202124"]; Aerobic_Genes [label="Aerobic Respiration Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Anaerobic_Genes [label="Anaerobic Respiration/\nPhotosynthesis Genes", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oxygen_High -> UQ_Pool; Oxygen_Low -> UQH2_Pool; UQ_Pool -> ArcB_Inactive [label="Inhibits", fontcolor="#EA4335"]; UQH2_Pool -> ArcB_Active [label="Activates", fontcolor="#34A853"]; ArcB_Inactive -> ArcA; ArcB_Active -> ArcA_P [label="Phosphorylation", fontcolor="#5F6368"]; ArcA_P -> Anaerobic_Genes [label="Activates", fontcolor="#34A853"]; ArcA_P -> Aerobic_Genes [label="Represses", fontcolor="#EA4335"]; ArcB_Inactive -> ArcA_P [style=invis]; // for layout ArcA -> Aerobic_Genes [label="No effect", style=dashed, fontcolor="#5F6368"];

{rank=same; UQ_Pool; UQH2_Pool;} {rank=same; ArcB_Inactive; ArcB_Active;} {rank=same; ArcA; ArcA_P;} }

Caption: Quinone pool redox state signaling via two-component systems.

Conclusion

This compound, while less studied than its longer-chain counterparts, is a key component in the metabolism of several bacterial species. Its biosynthesis follows a conserved pathway, with the length of the isoprenoid tail being a species-specific trait. The redox state of the this compound/ubiquinone-7 pool likely plays a significant role in regulating gene expression in response to oxygen availability through two-component signaling systems. This technical guide provides a foundational understanding of this compound and offers detailed methodologies to aid researchers in its further investigation. Future studies are needed to provide more comprehensive quantitative data on its abundance in various microorganisms and to elucidate any unique functional roles it may have beyond its established function in the electron transport chain.

References

- 1. Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Improvement of coenzyme Q10 production: mutagenesis induced by high hydrostatic pressure treatment and optimization of fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquinone-10 production using Agrobacterium tumefaciens dps gene in Escherichia coli by coexpression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactivity with ubiquinone of quinoprotein D-glucose dehydrogenase from Gluconobacter suboxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hielscher.com [hielscher.com]

- 9. scispace.com [scispace.com]

- 10. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ArcAB Two-Component System: Function in Metabolism, Redox Control, and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arc system - Wikipedia [en.wikipedia.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Signaling by the arc two-component system provides a link between the redox state of the quinone pool and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RegB/RegA, a global redox-responding two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RegB/RegA, a Highly Conserved Redox-Responding Global Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The RegA regulon exhibits variability in response to altered growth conditions and differs markedly between Rhodobacter species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification and Assays of Rhodobacter capsulatus RegB–RegA Two-Component Signal Transduction System - PMC [pmc.ncbi.nlm.nih.gov]

Ubiquinol-7 vs. Ubiquinol-10: A Technical Guide to Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), a vital lipophilic molecule, exists in various forms distinguished by the length of their isoprenoid side chain. In mammals, Coenzyme Q10 (CoQ10) is the predominant homologue, playing a critical role in mitochondrial electron transport and acting as a potent antioxidant in its reduced form, ubiquinol-10. While CoQ10 has been extensively studied, other CoQ isoforms, such as Coenzyme Q7 (CoQ7) and its reduced form, ubiquinol-7, are less understood but possess unique physiological significance. This technical guide provides an in-depth comparison of this compound and ubiquinol-10, focusing on their core physiological roles, supported by quantitative data and detailed experimental methodologies.

Introduction: The Coenzyme Q Family

Coenzyme Q is a benzoquinone with a polyisoprenoid side chain. The number of isoprenoid units determines the specific CoQ homologue (e.g., CoQ7, CoQ10). In its reduced form, ubiquinol, it functions as a critical antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[1][2] The oxidized form, ubiquinone, is a key component of the mitochondrial electron transport chain, essential for ATP production.[3][4] The body can interconvert between ubiquinone and ubiquinol.[5] While ubiquinol-10 is the endogenous form in humans, other forms like this compound, predominantly found in certain microorganisms, are gaining attention for their potential therapeutic applications.

Core Physiological Functions and Significance

Ubiquinol-10: The Human Standard

Ubiquinol-10 is the predominant form in humans and most mammals, with the highest concentrations found in organs with high metabolic activity such as the heart, liver, and kidneys.[1][6] Its physiological significance is multifaceted:

-

Mitochondrial Bioenergetics: As a crucial electron carrier in the electron transport chain, it facilitates the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[3][4]

-

Antioxidant Defense: Ubiquinol-10 is a potent lipid-soluble antioxidant, protecting cell membranes, lipids, proteins, and DNA from oxidative damage caused by free radicals.[1][2][7] It also regenerates other antioxidants like vitamin E.[8]

-

Cell Signaling and Gene Expression: It has been shown to influence the expression of genes involved in inflammation and metabolism.[7]

Deficiency in CoQ10 has been linked to a range of cardiovascular, neurodegenerative, and metabolic disorders.[9]

This compound: A Potent Alternative

This compound, with its shorter isoprenoid tail, exhibits distinct physicochemical properties that may offer therapeutic advantages. While not the primary form in humans, studies on CoQ7 are revealing its potential. The primary physiological distinctions are thought to be related to its bioavailability and tissue distribution, although comprehensive comparative data in humans is still emerging.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing key parameters of this compound and ubiquinol-10. It is important to note that data for this compound in human studies is limited.

Table 1: Physicochemical Properties

| Property | This compound | Ubiquinol-10 |

| Molecular Weight | Lower | Higher |

| Lipophilicity | Less Lipophilic | More Lipophilic |

| Bioavailability (oral) | Potentially Higher | Variable, generally lower than Ubiquinol[10][11] |

Table 2: Bioavailability and Plasma Concentrations

| Parameter | This compound | Ubiquinol-10 |

| Reported Bioavailability | Data limited in humans | Superior to ubiquinone form[10][11] |

| Peak Plasma Concentration (Cmax) | Data limited in humans | Varies with formulation and dosage |

| Time to Peak Plasma (Tmax) | Data limited in humans | Typically 6-8 hours |

Experimental Protocols

Quantification of Ubiquinol in Tissues

A common method for the determination of ubiquinone and ubiquinol in biological samples involves High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

Protocol: HPLC with Coulometric Detection for CoQ9 and CoQ10 in Mouse Tissues [12]

-

Tissue Homogenization: Weigh frozen tissue and homogenize in cold 1-propanol on ice.

-

Solvent Extraction: Perform a solvent extraction to isolate the lipid-soluble CoQ.

-

Centrifugation and Filtration: Centrifuge the homogenate and filter the supernatant to remove particulate matter.

-

HPLC Analysis: Analyze the filtrate using a reversed-phase HPLC system with coulometric detection.

-

Quantification: Use reference calibration curves to determine the concentrations of reduced and oxidized forms of CoQ9 and CoQ10.

Note: This protocol can be adapted for the analysis of CoQ7 by using appropriate standards.

In Vitro Bioavailability Assessment

Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal absorption of compounds.

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.

-

Compound Application: Apply a solution containing this compound or ubiquinol-10 to the apical side of the monolayer.

-

Sampling: At various time points, collect samples from the basolateral side.

-

Quantification: Analyze the concentration of the ubiquinol in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate intestinal absorption.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of ubiquinol.

Figure 1: Role of the Ubiquinone/Ubiquinol cycle in mitochondrial ATP production.

Figure 2: Antioxidant mechanism of Ubiquinol, including regeneration of Vitamin E.

Figure 3: A generalized workflow for the analysis of Ubiquinol in tissue samples.

Discussion and Future Directions

The physiological significance of ubiquinol-10 is well-established, with its roles in bioenergetics and antioxidant defense being central to cellular health.[1][13] While research into this compound is less mature, its distinct physicochemical properties suggest a potential for enhanced bioavailability. This could be particularly relevant for therapeutic applications where achieving higher plasma and tissue concentrations is desirable.

Future research should focus on direct, head-to-head comparative studies of this compound and ubiquinol-10 in human subjects. Key areas of investigation include:

-

Pharmacokinetics: Detailed pharmacokinetic profiling to confirm differences in absorption, distribution, metabolism, and excretion.

-

Tissue Distribution: Comparative analysis of tissue accumulation following supplementation.

-

Efficacy in Disease Models: Evaluation of the relative efficacy of this compound and ubiquinol-10 in preclinical models of diseases associated with mitochondrial dysfunction and oxidative stress.

Conclusion

Ubiquinol-10 is the cornerstone of endogenous Coenzyme Q function in humans, essential for life-sustaining cellular processes. This compound represents a promising analogue with potentially advantageous properties, particularly concerning bioavailability. For researchers and drug development professionals, understanding the subtle yet significant differences between these two molecules is crucial for harnessing their full therapeutic potential. Further rigorous investigation into the physiological significance of this compound is warranted to elucidate its place in clinical applications.

References

- 1. Coenzyme Q10: Clinical Applications beyond Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical functions of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 5. Ubiquinone vs. Ubiquinol: Which Form Is Better for You? - Life Extension [lifeextension.com]

- 6. researchgate.net [researchgate.net]

- 7. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions [mdpi.com]

- 8. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. livemomentous.com [livemomentous.com]

- 12. Measurement of reduced and oxidized coenzyme Q9 and coenzyme Q10 levels in mouse tissues by HPLC with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. healthylife.com.au [healthylife.com.au]

In Vivo Distribution and Metabolism of Ubiquinol-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and metabolism of Ubiquinol-7, the reduced form of Coenzyme Q7 (CoQ7). While much of the existing research focuses on the more common Coenzyme Q10 (CoQ10) in humans and Coenzyme Q9 (CoQ9) in rodents, the fundamental principles of absorption, distribution, and metabolic conversion are analogous.[1] This document synthesizes available data to inform preclinical and clinical research in this area.

In Vivo Distribution of Ubiquinol

Upon administration, ubiquinol is absorbed from the small intestine and incorporated into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.[2][3] In circulation, it is primarily associated with lipoproteins, particularly VLDL and LDL.[2][3] The distribution of Coenzyme Q is generally highest in organs with high energy requirements, such as the heart, liver, and kidneys.[4]

Tissue Concentrations

The following tables summarize quantitative data on Coenzyme Q concentrations in various tissues from preclinical studies. It is important to note that the predominant form in rodents is CoQ9.

Table 1: Endogenous Coenzyme Q9 and CoQ10 Concentrations in Mouse Tissues [5]

| Tissue | Homogenate CoQ9 (pmol/mg protein) | Mitochondria CoQ9 (pmol/mg protein) | Homogenate CoQ10 (pmol/mg protein) | Mitochondria CoQ10 (pmol/mg protein) |

| Heart | 245 | 710 | 21 | 63 |

| Liver | 135 | 115 | 6 | 7 |

| Kidney | 310 | 1400 | - | - |

| Brain | 150 | 230 | 54 | 62 |

| Skeletal Muscle | 100 | 450 | 38 | 85 |

Table 2: Pharmacokinetic Parameters of Ubiquinol in Male Sprague-Dawley Rats after Oral Administration [6]

| Compound Administered | Analyte | Cmax (ng/mL) | AUClast (h*ng/mL) |

| Ubiquinol Acetate (EnQ10) | Ubiquinol | 347.83 | 4808.94 |

| Ubiquinone | Ubiquinol | 137.90 | 1214.42 |

Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Redox State of Coenzyme Q10 in Rat Tissues After Intravenous Ubiquinol Injection (30 mg/kg) [7]

| Tissue | Baseline Ubiquinol (% of Total CoQ10) |

| Plasma | 82.1 ± 7.3 |

| Myocardium | 42.0 ± 5.5 |

| Brain | 66.4 ± 7.6 |

| Liver | 51.2 ± 5.8 |

Metabolism of this compound

The metabolism of ubiquinol is intrinsically linked to its function within the mitochondrial electron transport chain (ETC) and its role as a potent lipid-soluble antioxidant. The core of its metabolism is the continuous redox cycling between its reduced form (ubiquinol) and its oxidized form (ubiquinone).

Upon absorption, dietary ubiquinone is largely converted to ubiquinol.[2] In the mitochondria, ubiquinol serves as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III of the ETC, a process essential for ATP production.[8][9][10] During this process, ubiquinol is oxidized to ubiquinone. Ubiquinone is then reduced back to ubiquinol by accepting electrons, primarily from Complex I and Complex II, thus completing the cycle.[8][9]

Outside of the mitochondria, various enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and cytochrome b5 reductase, can reduce ubiquinone to ubiquinol, contributing to the cellular antioxidant defense system.[11] The primary route of elimination for Coenzyme Q and its metabolites is through biliary and fecal excretion.[2][4]

Experimental Protocols

The following sections detail common methodologies for studying the in vivo distribution and metabolism of ubiquinol.

Animal Models and Administration

-

Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies, while mice are often used for tissue distribution and long-term supplementation studies.[1][5][6]

-

Administration Route: For bioavailability and pharmacokinetic studies, oral gavage is the most common route, with the test compound often dissolved or suspended in an appropriate vehicle like corn oil.[1] Intravenous (IV) administration can be used to bypass absorption variability and study direct tissue distribution.[7]

-

Dosage: Dosages in preclinical studies vary widely, from 150 mg/kg for dietary supplementation to as high as 1200 mg/kg in toxicity studies.[1][12]

Sample Collection and Preparation

-

Blood Collection: Blood samples are typically collected at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Tissue Collection: At the end of the study, animals are euthanized, and organs of interest (liver, heart, kidney, brain, muscle) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to prevent degradation of ubiquinol.

-

Homogenization and Extraction: Tissues are homogenized in a suitable buffer. Both plasma and tissue homogenates are then subjected to a liquid-liquid extraction procedure, often using a solvent system like propanol/hexane, to isolate the lipophilic Coenzyme Q.

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying ubiquinone and ubiquinol.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and is also widely used for the quantification of Coenzyme Q in biological matrices.[6][13]

References

- 1. Subchronic oral toxicity of ubiquinol in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Absorption of Q10 Article [pharmanord.com]

- 4. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 5. Effect of coenzyme Q10 intake on endogenous coenzyme Q content, mitochondrial electron transport chain, antioxidative defenses, and life span of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of pharmacokinetic parameters of ubiquinol acetate, ubiquinone and ubiquinol in male Sprague-Dawley rats – A comparative study - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of coenzyme Q(10) administration on its tissue concentrations, mitochondrial oxidant generation, and oxidative stress in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coenzyme Q10 Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. sphinxsai.com [sphinxsai.com]

Unraveling the Genetic Blueprint of Ubiquinol-7 Biosynthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the genetic markers and biochemical pathways integral to the biosynthesis of Ubiquinol-7, a vital component of cellular respiration. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate a comprehensive understanding of this essential metabolic process.

Core Genetic Markers and Their Functions

The biosynthesis of ubiquinone, including the specific form this compound, is a highly conserved process involving a suite of enzymes encoded by the ubi gene cluster in prokaryotes and the COQ gene family in eukaryotes. While the fundamental pathway for the synthesis of the benzoquinone ring is largely consistent, the length of the isoprenoid tail, which defines the specific ubiquinone form (e.g., Q-7), is determined by the species-specific polyprenyl diphosphate synthase.

In prokaryotes such as Escherichia coli, the biosynthesis of the ubiquinone head group is initiated from chorismate. A series of enzymatic modifications, including decarboxylation, hydroxylation, and methylation, are carried out by proteins encoded by the ubi genes. Key enzymes in this pathway include UbiC (Chorismate lyase), UbiA (4-hydroxybenzoate octaprenyltransferase), UbiD (Decarboxylase), UbiX (Decarboxylase-associated flavin prenyltransferase), UbiI, UbiH, and UbiF (hydroxylases), and UbiG and UbiE (methyltransferases).[1][2][3][4]

In eukaryotes, the pathway is orchestrated by a multi-enzyme complex located in the inner mitochondrial membrane, often referred to as the CoQ synthome or Complex Q.[5][6] The homologous COQ genes perform analogous functions to the bacterial ubi genes. For instance, COQ2 is the 4-hydroxybenzoate polyprenyltransferase, and COQ3, COQ5, and COQ7 are responsible for methylation and hydroxylation steps.[2][7]

A critical step in the latter part of the pathway is the hydroxylation catalyzed by the COQ7 protein (or its bacterial homolog UbiF).[3][5][8] This di-iron carboxylate hydroxylase is responsible for a key modification of the benzoquinone ring precursor.[5][9] Mutations in the COQ7 gene can lead to a deficiency in coenzyme Q10 and are associated with various neurological disorders.[10][11][12][13]

The following table summarizes the key genetic markers and their respective functions in the ubiquinone biosynthetic pathway.

| Gene/Protein (Prokaryotic) | Gene/Protein (Eukaryotic) | Enzymatic Function | Step in Pathway |

| UbiA | COQ2 | 4-hydroxybenzoate polyprenyltransferase | Condensation of the aromatic ring precursor with the isoprenoid tail |

| UbiD / UbiX | - | Decarboxylase | Decarboxylation of the aromatic ring precursor |

| UbiI | - | C5-Hydroxylase | Hydroxylation of the benzoquinone ring |

| UbiH | - | C1-Hydroxylase | Hydroxylation of the benzoquinone ring |

| UbiF | COQ7 | C6-Hydroxylase (5-demethoxyubiquinone hydroxylase) | Hydroxylation of the benzoquinone ring[5][8][14] |

| UbiG | COQ3 | O-methyltransferase | Methylation of the benzoquinone ring |

| UbiE | COQ5 | C-methyltransferase | Methylation of the benzoquinone ring |

Visualizing the Ubiquinone Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of the ubiquinone head group, a pathway fundamental to the production of this compound.

Experimental Protocols